molecular formula C33H35FO4 B605367 (S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid CAS No. 1142214-62-7

(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid

Cat. No. B605367
CAS RN: 1142214-62-7
M. Wt: 514.6374
InChI Key: CHEANNSDVJOIBS-MHZLTWQESA-N
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Description

The compound is a propanoic acid derivative with a complex structure. It contains a cyclopropyl group, a biphenyl group, and a dimethylcyclopentenyl group, all attached to different positions of the propanoic acid backbone. The presence of the fluorine and methoxy groups on the biphenyl ring suggests that this compound might have interesting chemical properties .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the cyclopropyl, biphenyl, and dimethylcyclopentenyl groups, and their subsequent attachment to the propanoic acid backbone. The exact synthetic route would depend on many factors, including the desired yield, cost, and environmental impact .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cyclopropyl, biphenyl, and dimethylcyclopentenyl groups would all contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the propanoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar carboxylic acid group could make it somewhat soluble in water, while the nonpolar cyclopropyl and dimethylcyclopentenyl groups could make it soluble in nonpolar solvents .

Scientific Research Applications

  • G Protein-Coupled Receptor 40 Agonists for Type 2 Diabetes Treatment : A study led by S. Mikami et al. (2012) discovered that derivatives of phenylpropanoic acid, which include a structure similar to the compound , show promise as GPR40 agonists. These compounds may aid in lowering plasma glucose and have insulinotropic actions, potentially benefiting the treatment of type 2 diabetes (Mikami et al., 2012).

  • Antimycobacterial Activities : Research by P. Senthilkumar et al. (2008) explored compounds structurally related to the query compound, for their antimycobacterial properties. They found that certain derivatives exhibit significant in vitro and in vivo activities against Mycobacterium tuberculosis (Senthilkumar et al., 2008).

  • Synthesis of Fluorinated Heterocyclic Compounds : A study by G. Shi et al. (1996) utilized compounds similar to the query for the efficient synthesis of various fluorine-bearing heterocyclic compounds. This has implications in the development of pharmaceuticals and other chemical products (Shi et al., 1996).

  • Antimicrobial Study of Fluoroquinolone-Based Compounds : N. Patel and S. D. Patel (2010) investigated compounds with a structure akin to the query compound for their antimicrobial properties. Their findings contribute to the development of new antibacterial and antifungal agents (Patel & Patel, 2010).

  • Inhibitors of Mycolic Acid Biosynthesis : S. Hartmann et al. (1994) synthesized analogues of cyclopropene and cyclopropane fatty acids, resembling the query compound, as potential inhibitors of mycolic acid biosynthesis, relevant in tuberculosis treatment (Hartmann et al., 1994).

  • Cognitive Dysfunction Treatment : S. Ogawa et al. (1994) researched sigma receptor ligands, structurally related to the query compound, for their potential in treating cognitive dysfunctions induced by phencyclidine (Ogawa et al., 1994).

Future Directions

The study of complex molecules like this one is an active area of research in organic chemistry. Future work could involve exploring its synthesis, properties, and potential applications .

properties

IUPAC Name

(3S)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FO4/c1-33(2)15-5-8-30(33)28-16-21(9-13-26(28)29-18-24(37-3)12-14-31(29)34)20-38-25-7-4-6-23(17-25)27(19-32(35)36)22-10-11-22/h4,6-9,12-14,16-18,22,27H,5,10-11,15,19-20H2,1-3H3,(H,35,36)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEANNSDVJOIBS-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)[C@@H](CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001102788
Record name (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001102788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1142214-62-7
Record name (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142214-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001102788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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